
Methyl 2-chloropropionate
Overview
Description
Methyl 2-chloropropionate is an organic compound with the chemical formula CH₃CHClCOOCH₃. It is a colorless liquid that is insoluble in water and has a molecular weight of 122.55 g/mol . This compound is primarily used as an intermediate in the synthesis of various chemicals, including pharmaceuticals, agrochemicals, and fragrances .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-chloropropionate can be synthesized through several methods. One common method involves the reaction of methanol with 2-chloropropionyl chloride in the presence of a base such as pyridine . The reaction is typically carried out at ambient temperature for about one hour .
Industrial Production Methods: In industrial settings, this compound is often produced by the esterification of 2-chloropropionic acid with methanol. This process involves the use of a catalyst, such as sulfuric acid, to facilitate the reaction . The reaction mixture is then distilled to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-chloropropionate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles to replace the chlorine atom with other functional groups.
Hydrolysis: In the presence of a base, it can be hydrolyzed to produce 2-chloropropionic acid.
Reduction: It can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Nucleophiles: Sodium hydroxide, potassium hydroxide, and other strong bases are commonly used in substitution reactions.
Catalysts: Pyridine and sulfuric acid are often used as catalysts in various reactions involving this compound.
Major Products:
2-Chloropropionic Acid: Formed through hydrolysis.
Alcohols: Formed through reduction reactions.
Scientific Research Applications
Methyl 2-chloropropionate has several applications in scientific research:
Chemistry: It is used as an initiator in the synthesis of acrylamide homopolymers and block copolymers.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceutical intermediates.
Industry: It is employed in the production of fragrances and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2-chloropropionate involves its reactivity as a halogenated ester. It reacts with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products . It also reacts exothermically with bases, generating flammable hydrogen with alkali metals and hydrides .
Comparison with Similar Compounds
Methyl 2-chloropropionate can be compared with other similar compounds such as:
Methyl 2-bromopropionate: Similar in structure but contains a bromine atom instead of chlorine.
Methyl 2-fluoropropionate: Contains a fluorine atom instead of chlorine.
Methyl 2-iodopropionate: Contains an iodine atom instead of chlorine.
Uniqueness: this compound is unique due to its specific reactivity profile and its use as an intermediate in the synthesis of a wide range of chemicals .
Biological Activity
Methyl 2-chloropropionate (M2CP) is an organic compound with significant biological activity, particularly in the fields of agriculture and medicinal chemistry. This article explores its biological properties, synthesis methods, and applications, supported by relevant research findings and data tables.
This compound is a chiral compound that can exist in different enantiomeric forms, which exhibit distinct biological activities. The synthesis of M2CP typically involves the reaction of methyl lactate with thionyl chloride or other chlorinating agents under controlled conditions to yield high-purity enantiomers.
Synthesis Methods
- Chiral Synthesis : A method for synthesizing S-methyl 2-chloropropionate involves using chiral hydrogen peroxide as a catalyst with alpha-chloropropionic acid and methanol. This method is notable for its high yield and low production of byproducts .
- Three-Phase Crystallization : Recent advancements include the use of three-phase crystallization (TPC) to purify S-methyl 2-chloropropionate from enantiomer mixtures. This technique enhances the efficiency of obtaining the desired crystalline product .
Biological Activity
This compound exhibits various biological activities, particularly as an intermediate in the synthesis of herbicides and plant growth regulators. Its applications extend to antiparasitic drug development due to its ability to interact with biological systems.
Antiparasitic Activity
Research indicates that M2CP may serve as a promising candidate for antiparasitic drug development. A study highlighted its potential in targeting parasitic nematodes, which pose significant public health challenges. The compound's interaction with nematode proteins suggests it could inhibit their growth or reproduction, thereby serving as a therapeutic agent .
Case Studies and Research Findings
- Antiparasitic Efficacy : In a study analyzing excreted proteins from parasitic nematodes, M2CP was identified as a candidate for further investigation due to its structural properties that may facilitate interaction with nematode targets .
- Chiral Purification : A comprehensive study on the chiral purification of S-methyl 2-chloropropionate demonstrated that TPC can effectively separate enantiomers, yielding high-purity products suitable for pharmaceutical applications .
- Base-Induced Reactions : Another research effort explored the base-induced reactions of M2CP with polynitroarenes, revealing insights into its reactivity and potential applications in synthetic organic chemistry .
Data Table: Comparison of Synthesis Methods
Method | Yield (%) | Purity (%) | Byproducts | Notes |
---|---|---|---|---|
Chiral Hydrogen Peroxide | High | >98 | Minimal | Effective for large-scale production |
Three-Phase Crystallization | High | >99 | None | Efficient separation of enantiomers |
Base-Induced Reactions | Variable | Variable | Depends on conditions | Useful for synthetic applications |
Q & A
Q. What are the standard synthetic protocols for enantiomerically pure Methyl 2-chloropropionate?
Level: Basic
Methodological Answer:
Enantiomerically pure (S)- or (R)-Methyl 2-chloropropionate can be synthesized via nucleophilic substitution of methyl 2-(chlorocarbonyloxy)propionate using hexaalkylguanidinium chloride hydrochloride. This method involves a second-order nucleophilic substitution mechanism, but racemization may occur due to chloride ion exchange via an SN2 pathway. To minimize racemization, precise control of reaction temperature (e.g., below 25°C) and catalyst-to-substrate molar ratios (typically 1:1) is critical .
Q. What are the key physical properties of this compound relevant to laboratory handling?
Level: Basic
Methodological Answer:
Key properties include:
- Boiling Point : 80–82°C at 110 mmHg .
- Density : 1.143 g/mL at 25°C .
- Refractive Index : 1.415 (lit.) .
- Flash Point : 38°C (closed cup), classifying it as a flammable liquid (UN 2933) .
These properties dictate storage conditions (e.g., refrigeration at 4°C) and safety protocols during distillation .
Q. What safety precautions are essential when handling this compound?
Level: Basic
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation (H333 hazard) .
- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles to prevent skin/eye contact (H313 hazard) .
- Storage : Separate from oxidizers; store in flame-proof cabinets due to flammability (Category 3, UN 2933) .
- Waste Disposal : Collect waste separately and transfer to certified hazardous waste facilities to prevent environmental contamination .
Q. How can racemization be controlled during the synthesis of chiral this compound?
Level: Advanced
Methodological Answer:
Racemization occurs via an SN2 mechanism when the chloride ion from the catalyst exchanges with the chlorine atom in the product. To mitigate this:
- Use sterically hindered guanidinium catalysts to reduce nucleophilic attack.
- Optimize reaction time (e.g., shorter durations at 0°C) to limit contact between the product and catalyst .
- Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .
Q. What role does this compound play in enantioselective synthesis?
Level: Advanced
Methodological Answer:
As a chiral building block, it facilitates asymmetric C–Cl bond formation in organocatalytic reactions. For example:
- In α-chlorination of aldehydes, it acts as a chlorine source, enabling enantioselective synthesis of chlorinated intermediates with >90% ee under proline-derived catalysis .
- Its reactivity in Mitsunobu reactions allows stereochemical inversion for synthesizing optically active alcohols .
Q. What are the environmental biodegradation pathways for this compound?
Level: Advanced
Methodological Answer:
Biodegradation involves microbial dehalogenases, such as those in Rhizobium spp., which hydrolyze the C–Cl bond:
- Dehalogenase I : Cleaves 2-chloropropionate to produce 2-hydroxypropionate.
- Dehalogenase II : Acts on 2,2-dichloropropionate.
Mutant strains lacking these enzymes show no degradation, confirming their role. Biodegradation studies require GC-MS to track intermediate metabolites .
Q. How does this compound affect ion mobility spectrometry (IMS) analyses?
Level: Advanced
Methodological Answer:
As a buffer gas contaminant, it reduces ion mobility (K₀) of analytes like amino acids by 15–36% at 0.93 mmol/m³. This is attributed to clustering with MCP, increasing ion mass. Methodological adjustments include:
Properties
IUPAC Name |
methyl 2-chloropropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO2/c1-3(5)4(6)7-2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEJCNOTNLZCHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO2 | |
Record name | METHYL 2-CHLOROPROPIONATE | |
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URL | https://cameochemicals.noaa.gov/chemical/3916 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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DSSTOX Substance ID |
DTXSID60864786 | |
Record name | Propanoic acid, 2-chloro-, methyl ester | |
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Molecular Weight |
122.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Methyl 2-chloropropionate appears as a colorless liquid. Insoluble in water. Irritating and narcotic in high concentrations. Used as a solvent and for making other chemicals and dyes. | |
Record name | METHYL 2-CHLOROPROPIONATE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
17639-93-9 | |
Record name | METHYL 2-CHLOROPROPIONATE | |
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Record name | Methyl 2-chloropropionate | |
Source | CAS Common Chemistry | |
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Record name | Methyl 2-chloropropionate | |
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Record name | Methyl 2-chloropropanoate | |
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Record name | Propanoic acid, 2-chloro-, methyl ester | |
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Record name | Propanoic acid, 2-chloro-, methyl ester | |
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Record name | Methyl 2-chloropropionate | |
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Record name | METHYL 2-CHLOROPROPANOATE, (±)- | |
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Retrosynthesis Analysis
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